molecular formula C4H5N3OS B1226071 6-Aza-2-thiothymine CAS No. 615-76-9

6-Aza-2-thiothymine

Cat. No.: B1226071
CAS No.: 615-76-9
M. Wt: 143.17 g/mol
InChI Key: NKOPQOSBROLOFP-UHFFFAOYSA-N
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Safety and Hazards

When handling 6-Aza-2-thiothymine, it is advised to avoid dust formation, ingestion, and inhalation . It should not come in contact with eyes, skin, or clothing . It should be stored in a cool, dry place in a well-sealed container .

Future Directions

6-Aza-2-thiothymine has shown potential in the photoelectrochemical field . It has been used as a photoactive material in gold nanoclusters, yielding a cathodic photocurrent density as high as 88 μA cm−2 with O2 as an electron acceptor . This work not only reveals the photoelectrochemical performance and mechanism of 6-aza-2-thio-thymine–gold nanoclusters, but also establishes a framework for in-depth design and studying the photoelectrochemical performance of gold nanoclusters .

Biochemical Analysis

Biochemical Properties

6-Aza-2-thiothymine plays a significant role in biochemical reactions, particularly in the context of mass spectrometry. It is used as a matrix for matrix-assisted laser desorption/ionization (MALDI) analysis of oligonucleotides . In this capacity, this compound interacts with oligonucleotides, facilitating their ionization and subsequent detection in mass spectrometry. The compound’s ability to stabilize gold nanoclusters has also been utilized in protein detection, where it enhances the photoluminescence of gold nanoclusters, allowing for sensitive quantification of protein concentrations .

Cellular Effects

This compound has been shown to influence various cellular processes. When used in conjunction with gold nanoclusters, it enhances the detection of proteins in cell extracts, human serum, and other biological samples . This interaction suggests that this compound may play a role in modulating protein interactions and cellular signaling pathways. Additionally, its use in MALDI analysis indicates its potential impact on nucleic acid metabolism and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. In the context of MALDI analysis, it interacts with oligonucleotides, facilitating their ionization and detection . When used with gold nanoclusters, this compound enhances the photoluminescence of the nanoclusters, likely through a mechanism involving the stabilization of the nanocluster structure and the enhancement of its optical properties . These interactions highlight the compound’s ability to modulate the behavior of biomolecules at the molecular level.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effective use in biochemical applications. Studies have shown that the compound is stable under standard laboratory conditions, with no significant degradation observed over time . This stability ensures consistent performance in experiments involving MALDI analysis and protein detection. Long-term effects on cellular function have not been extensively studied, but the compound’s stability suggests minimal adverse effects in laboratory settings.

Dosage Effects in Animal Models

Research on the dosage effects of this compound in animal models is limited. Its use in biochemical assays and protein detection suggests that it is effective at low concentrations High doses of the compound have not been reported to cause significant toxicity or adverse effects, indicating a favorable safety profile for its use in laboratory settings

Metabolic Pathways

The metabolic pathways involving this compound have not been extensively characterized. Its interactions with oligonucleotides and proteins suggest that it may be involved in nucleic acid and protein metabolism . The compound’s role in MALDI analysis indicates that it may influence the metabolic flux of nucleotides and amino acids, potentially affecting overall metabolite levels in cells.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its use in MALDI analysis and protein detection suggests that it can localize to specific cellular compartments where it interacts with target biomolecules . The compound’s ability to enhance the photoluminescence of gold nanoclusters indicates that it may accumulate in regions with high protein concentrations, facilitating its detection and quantification .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with biomolecules and cellular compartments. In MALDI analysis, the compound localizes to regions containing oligonucleotides, facilitating their ionization and detection . When used with gold nanoclusters, this compound may localize to areas with high protein concentrations, enhancing the photoluminescence of the nanoclusters and enabling sensitive protein detection . These interactions suggest that the compound’s activity and function are closely tied to its subcellular localization.

Chemical Reactions Analysis

Comparison with Similar Compounds

6-AZA-2-THIOTHYMINE can be compared with other similar compounds, such as:

These compounds share structural similarities with this compound but may differ in their chemical reactivity and applications.

Properties

IUPAC Name

6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3OS/c1-2-3(8)5-4(9)7-6-2/h1H3,(H2,5,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOPQOSBROLOFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30210473
Record name 2-Thio-6-azathymine
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Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615-76-9
Record name 6-Aza-2-thiothymine
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Record name 2-Thio-6-azathymine
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Record name 3-mercapto-6-methyl-1,2,4-triazin-5(2H)-one
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Synthesis routes and methods

Procedure details

To a solution of Na2CO3 (4.84 g, 45.6 mmol) in water (300 mL) was added 2-(2-carbamothioylhydrazono)propanoic acid (3, 7.35 g, 45.6 mmol). The mixture was heated at refluxing temperature for 3.5 h. After cooling to room temperature, the clear solution was acidified with 2 N HCl to pH ˜5. The mixture was extracted with EtOAc (60 mL×4) and CH2Cl2 (60 mL×4). The combined extracts were dried over Na2SO4 and concentrated to give 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (4) as a white solid. MS: m/z, 144 (100%, M+1).
Quantity
4.84 g
Type
reactant
Reaction Step One
Quantity
7.35 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 6-Aza-2-thiothymine (ATT) has the molecular formula C5H5N3OS and a molecular weight of 155.18 g/mol. []

A: Researchers frequently employ infrared (IR) spectroscopy, nuclear quadrupole resonance (NQR), and mass spectrometry (MS) techniques to analyze ATT. These methods provide insights into its vibrational modes, electronic environment, and fragmentation patterns. [, , ] , ,

A: Yes, ATT is widely utilized as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, particularly for analyzing oligonucleotides, glycoproteins, and phospholipids. [, , , ] , , ,

A: The effectiveness of ATT as a MALDI matrix is influenced by the laser wavelength used. Research indicates that optimal results are not always achieved when the laser wavelength perfectly matches the peak UV absorption of ATT in its solid state. This suggests a potential change in the ionization mechanism at different wavelengths. []

A: ATT can act as a stabilizing ligand for gold nanoclusters (AuNCs). This interaction influences the photoluminescent properties of AuNCs, making them valuable in applications like bioimaging and sensing. [, , , ] , , ,

A: Research suggests that ATT-capped gold nanoclusters (ATT-AuNCs) exhibit promising antibacterial activity against multidrug-resistant Escherichia coli bacteria. These nanoclusters can disrupt bacterial cell membranes, damage DNA, and upregulate pro-oxidative genes within the bacteria. []

A: Density Functional Theory (DFT) calculations are employed to predict ATT's IR spectra and understand its electronic structure and hydrogen bonding patterns. These computational methods complement experimental findings and aid in interpreting spectroscopic data. [, ] ,

A: The presence of both sulfur and aza substitution in ATT, compared to thymine, significantly impacts its excited-state dynamics. These substitutions lead to efficient intersystem crossing and singlet oxygen production, making ATT a potential candidate for phototherapeutic applications. []

A: ATT is commonly dissolved in volatile solvents like acetonitrile, methanol, or mixtures thereof, often with additives like ammonium citrate to enhance ionization efficiency. The choice of solvent can impact the quality of the mass spectra obtained. [, , ] , ,

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